molecular formula C9H12N2O3 B12964036 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide

2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide

Cat. No.: B12964036
M. Wt: 196.20 g/mol
InChI Key: VDJNEZPZTJFRDB-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a phenyl ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetohydrazide

InChI

InChI=1S/C9H12N2O3/c1-14-8-4-6(2-3-7(8)12)5-9(13)11-10/h2-4,12H,5,10H2,1H3,(H,11,13)

InChI Key

VDJNEZPZTJFRDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)NN)O

Origin of Product

United States

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